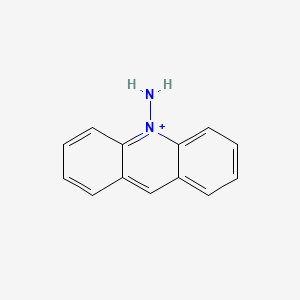
Acridinium, 10-amino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridinium, 10-amino- is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives are known for their photophysical properties and are widely used in various fields, including chemistry, biology, and medicine. The 10-amino group in acridinium enhances its reactivity and makes it a valuable compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acridinium, 10-amino- typically involves the reaction of acridine with an amine source. One common method is the Friedel-Crafts reaction, where a triarylamine precursor reacts with a benzoyl chloride derivative to form the desired acridinium salt . This reaction is usually carried out under acidic conditions with a catalyst such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of acridinium, 10-amino- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of environmentally benign protocols, such as photoredox catalysis with blue LED light, is also gaining popularity .
Análisis De Reacciones Químicas
Types of Reactions
Acridinium, 10-amino- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridinone derivatives.
Reduction: Reduction reactions can convert it to dihydroacridines.
Substitution: N-alkylation reactions with alkyl iodides form alkyl acridinium iodides.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst can be used for reduction.
Substitution: Alkyl iodides are used for N-alkylation reactions.
Major Products
Oxidation: Acridinone derivatives.
Reduction: Dihydroacridines.
Substitution: Alkyl acridinium iodides.
Aplicaciones Científicas De Investigación
Acridinium, 10-amino- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of acridinium, 10-amino- involves its ability to act as a photocatalyst. Upon exposure to visible light, it undergoes excitation to a higher energy state, which allows it to participate in redox reactions. This property is exploited in photoredox catalysis, where it facilitates the formation of reactive intermediates that drive various chemical transformations . In biological systems, its planar structure allows it to intercalate into DNA, disrupting the function of enzymes such as topoisomerase and telomerase .
Comparación Con Compuestos Similares
Acridinium, 10-amino- is unique due to its combination of photophysical properties and reactivity. Similar compounds include:
Acriflavine: Known for its antibacterial properties.
Proflavine: Used as a disinfectant and antibacterial agent.
Amsacrine: An anticancer drug that intercalates into DNA and inhibits topoisomerase.
These compounds share the acridine core structure but differ in their functional groups and specific applications.
Propiedades
Número CAS |
46405-76-9 |
|---|---|
Fórmula molecular |
C13H11N2+ |
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
acridin-10-ium-10-amine |
InChI |
InChI=1S/C13H11N2/c14-15-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-9H,14H2/q+1 |
Clave InChI |
LWNFDNCCDFHQDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


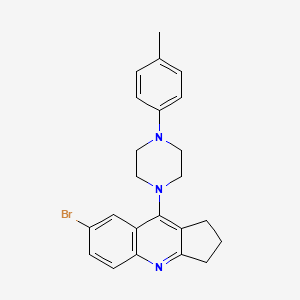
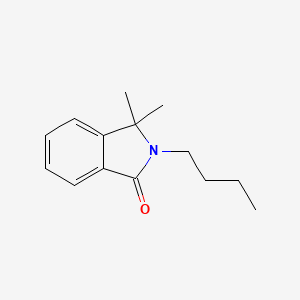
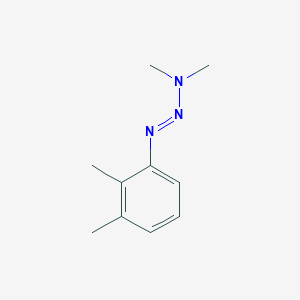
![N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine](/img/structure/B14654141.png)
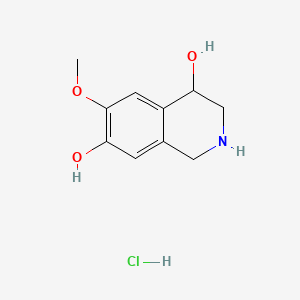
![5-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14654159.png)
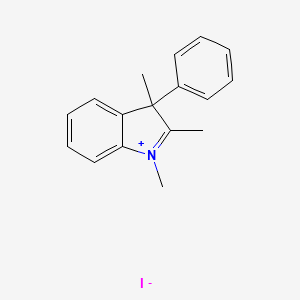
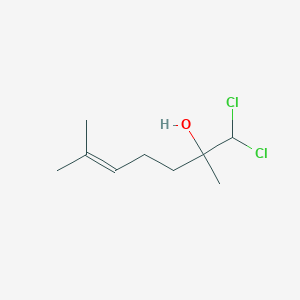
![2,4,6-Tris[(benzylsulfanyl)methyl]phenol](/img/structure/B14654177.png)
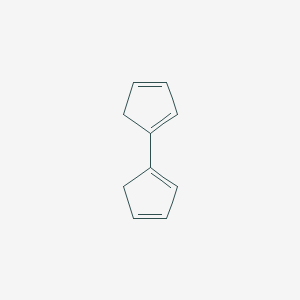
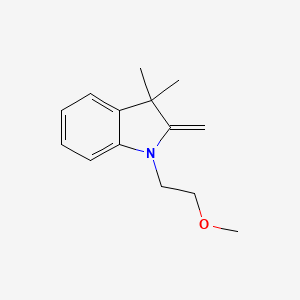
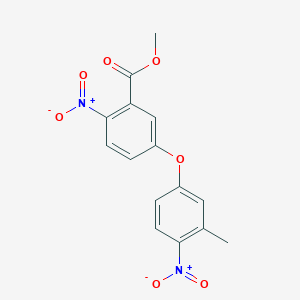
![N-{[Methoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14654201.png)
![9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654205.png)
